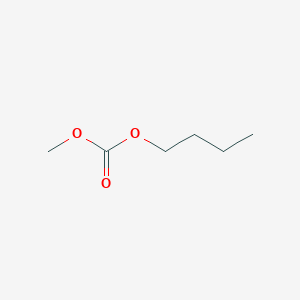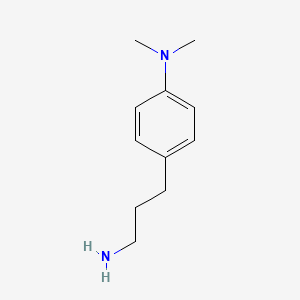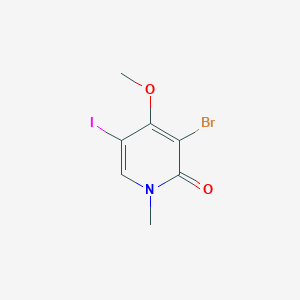![molecular formula C7H5N3O B1286517 7H-ピロロ[2,3-d]ピリミジン-5-カルバルデヒド CAS No. 1060815-89-5](/img/structure/B1286517.png)
7H-ピロロ[2,3-d]ピリミジン-5-カルバルデヒド
説明
7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H5N3O. It is a derivative of pyrrolo[2,3-d]pyrimidine, which is structurally similar to purine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
科学的研究の応用
7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an inhibitor of various enzymes, including kinases.
Medicine: Investigated for its anticancer properties and its role in the development of kinase inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
A structurally similar compound, a 7h-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold, has been reported to inhibit monopolar spindle 1 kinase (mps1), a protein kinase over-expressed in triple-negative breast cancer (tnbc) .
Mode of Action
The structurally similar mps1 inhibitor interacts with the kinase, potentially leading to the mitigation of tnbc cell proliferation .
Biochemical Pathways
Mps1 inhibitors generally disrupt the normal function of the mps1 kinase, which plays a crucial role in the spindle assembly checkpoint during cell division .
Result of Action
The structurally similar mps1 inhibitor has been shown to effectively mitigate human tnbc cell proliferation .
Action Environment
It is generally recommended to store the compound in an inert atmosphere at 2-8°c to maintain its stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core:
Introduction of the Aldehyde Group:
Industrial Production Methods: While specific industrial production methods for 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium periodate, potassium osmate hydrate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, dimethylformamide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
- 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Comparison:
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: This compound has a chlorine atom at the 4-position, which can influence its reactivity and biological activity .
- 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile: The presence of a nitrile group instead of an aldehyde group can significantly alter the compound’s chemical properties and its potential applications .
7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is unique due to its specific structure and the presence of the aldehyde group, which allows for a variety of chemical modifications and applications in different fields.
特性
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-3-5-1-9-7-6(5)2-8-4-10-7/h1-4H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYOQXVUMVWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597741 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-89-5 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)



![3-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1286446.png)





![Ruthenium, [N-[(1S,2S)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene]-](/img/structure/B1286477.png)


